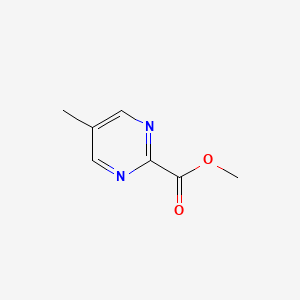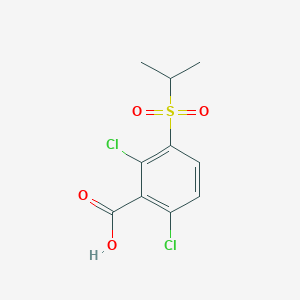![molecular formula C10H11N3O2 B1373516 1-乙基-6-甲基-1H-吡唑并[3,4-b]吡啶-5-羧酸 CAS No. 1094442-46-2](/img/structure/B1373516.png)
1-乙基-6-甲基-1H-吡唑并[3,4-b]吡啶-5-羧酸
描述
1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .科学研究应用
合成新型杂环化合物
1-乙基-6-甲基-1H-吡唑并[3,4-b]吡啶-5-羧酸在合成各种新型杂环化合物中被广泛应用。Ghaedi等人(2015年)通过吡唑-5-胺衍生物和活性羰基团的缩合,展示了乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯产品的高效合成过程。该过程产生了新的N-融合杂环产物,产率良好至优良,突显了该化合物在创造多样分子结构方面的潜力(Ghaedi et al., 2015)。
抗菌剂的制备
该化合物已被用于制备具有抗菌性能的化合物。Maqbool等人(2014年)合成了6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸,显示出显著的抗菌活性。这些化合物是通过5-氨基-3-甲基-1-苯基-1H-吡唑与各种芳香醛和丙酮酸反应制备的,展示了1-乙基-6-甲基-1H-吡唑并[3,4-b]吡啶-5-羧酸在药物化学中的多功能性(Maqbool et al., 2014)。
结构和振动光谱分析
该化合物在光谱学领域也具有重要意义。Bahgat等人(2009年)对6-氨基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-羧酸的结构和振动光谱进行了实验和理论研究。他们利用固相FT-IR和FT-Raman光谱进行了研究,揭示了这类化合物的分子结构和行为的见解(Bahgat et al., 2009)。
抗病毒剂的开发
其应用延伸到抗病毒剂的开发。Bernardino等人(2007年)合成了新的4-(苯胺基)-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸衍生物,对单纯疱疹病毒和马亚罗病毒等病毒具有抑制作用。这凸显了该化合物在抗病毒药物开发中的潜力(Bernardino et al., 2007)。
在晶体学中的应用
Wang等人(2017年)使用1-乙基-6-甲基-1H-吡唑并[3,4-b]吡啶-5-羧酸的衍生物合成了抗凝血剂阿匹沙班。他们为该化合物提供了X射线粉末衍射数据,为晶体学研究提供了宝贵信息(Wang et al., 2017)。
属性
IUPAC Name |
1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-9-7(5-11-13)4-8(10(14)15)6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSSTKYOAKCIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=C(C=C2C=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of tracazolate in rats and dogs?
A1: Tracazolate undergoes extensive metabolism in both rats and dogs, primarily via de-esterification, N-deethylation, oxidation, and dealkylation. [, ] A key metabolite identified in both species is 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, formed by de-esterification of tracazolate. [, ] Interestingly, while this metabolite is a major product in dog urine, it is not the most abundant metabolite in rat urine. [] This suggests species-specific differences in the metabolic pathways of tracazolate.
Q2: Does the lipophilicity of tracazolate and its metabolites influence their distribution in tissues?
A2: Yes, the lipophilic nature of tracazolate and several of its metabolites significantly influences their tissue distribution. [, ] Research indicates higher concentrations of both tracazolate and its radioactive label in tissues compared to blood. [] Furthermore, a unique, less polar metabolite, 1-vinyl tracazolate, was identified in plasma, brain, and fat tissues. [] This suggests that the lipophilicity of tracazolate and its metabolites contributes to their accumulation in tissues, particularly in fat, which may act as a reservoir. []
Q3: How does the metabolic profile of tracazolate in the brain differ from other tissues?
A3: While 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a significant metabolite in plasma and urine, the dominant metabolite found in brain tissue is γ-ketotracazolate. [, ] This suggests a unique metabolic pathway for tracazolate within the brain, potentially involving specific enzymes or metabolic conditions. This difference highlights the importance of investigating tissue-specific metabolism when evaluating drug candidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)




![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)



